N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane
CAS No.:
Cat. No.: VC17972780
Molecular Formula: C37H32Cl2NO2P
Molecular Weight: 624.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H32Cl2NO2P |
|---|---|
| Molecular Weight | 624.5 g/mol |
| IUPAC Name | N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane |
| Standard InChI | InChI=1S/C36H30NO2P.CH2Cl2/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40;2-1-3/h3-26H,1-2H3;1H2 |
| Standard InChI Key | PQTVIIOJNJVQOL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76.C(Cl)Cl |
Introduction
The compound N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule belonging to the class of organophosphorus compounds. It features a pentacyclic framework, which includes a phosphorus atom and multiple aromatic rings, contributing to its stability and reactivity. This compound is often associated with dichloromethane as a solvent in various chemical reactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure at each stage of synthesis.
Applications
-
Medicinal Chemistry: The compound's unique structural features make it a candidate for research in medicinal chemistry, potentially contributing to the development of new drugs.
-
Materials Science: Its complex structure and reactivity also offer opportunities for applications in materials science, where novel materials with specific properties are sought.
Chemical Behavior
-
Chirality: The presence of the N,N-bis((S)-1-phenylethyl) group adds chirality to the molecule, making it useful in asymmetric synthesis applications.
-
Stability: The pentacyclic framework contributes to the compound's stability, allowing it to participate in a variety of chemical reactions without significant degradation.
Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation and purity assessment |
| Mass Spectrometry | Molecular weight determination and structural verification |
| Infrared Spectroscopy | Functional group identification |
These techniques are crucial for understanding the compound's chemical behavior and ensuring its purity in research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume